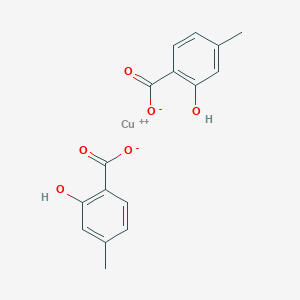

copper;2-hydroxy-4-methylbenzoate

Description

BenchChem offers high-quality copper;2-hydroxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about copper;2-hydroxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNOYLOVPVSBPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Copper(II) 2-hydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of copper(II) 2-hydroxy-4-methylbenzoate, a compound of interest in coordination chemistry and potentially in drug development due to the known biological activities of related copper salicylate complexes. This document details the necessary experimental protocols, from the preparation of the ligand, 2-hydroxy-4-methylbenzoic acid, to its complexation with copper(II) ions. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Synthesis of the Ligand: 2-hydroxy-4-methylbenzoic acid

The synthesis of the organic ligand, 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid), is a crucial first step. The most common and effective method for this transformation is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. In this case, m-cresol is the starting material.

The overall reaction involves the deprotonation of m-cresol to form the corresponding phenoxide, which then undergoes electrophilic attack by carbon dioxide, followed by acidification to yield the desired product. The regioselectivity of the carboxylation is influenced by the reaction conditions.

Caption: Reaction scheme for the synthesis of 2-hydroxy-4-methylbenzoic acid.

This protocol is based on optimized conditions for the carboxylation of m-cresol.[1][2]

-

Reactant Preparation: In a high-pressure autoclave equipped with a stirrer, add m-cresol and sodium ethylcarbonate. The optimal molar ratio of m-cresol to sodium ethylcarbonate is 2:1.

-

Reaction Conditions: Seal the autoclave and purge with carbon dioxide to remove air. Pressurize the autoclave with carbon dioxide to 10 atm.

-

Heating and Stirring: Heat the reaction mixture to 180°C while stirring continuously. Maintain these conditions for 7 hours to ensure the completion of the reaction.

-

Work-up: After cooling the autoclave to room temperature, vent the excess CO2. The reaction mixture contains the sodium salt of 2-hydroxy-4-methylbenzoic acid.

-

Isolation and Purification: Treat the reaction mixture with water to dissolve the sodium salt. The unreacted m-cresol can be recovered at this stage. Acidify the aqueous phase with hydrochloric acid until a precipitate is formed. Filter the precipitate, wash with cold water to remove impurities, and dry to obtain crude 2-hydroxy-4-methylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol-water.

| Parameter | Value | Reference |

| Reactant Ratio ([m-cresol]:[sodium ethylcarbonate]) | 2:1 | [1] |

| Temperature | 180°C | [1][2] |

| CO₂ Pressure | 10 atm | [1][2] |

| Reaction Time | 7 hours | [1] |

| Yield | 55% | [1] |

Synthesis of Copper(II) 2-hydroxy-4-methylbenzoate

The synthesis of the copper(II) complex involves the reaction of the prepared ligand with a suitable copper(II) salt. Two common methods are presented below, adapted from the synthesis of similar copper(II) carboxylate and salicylate complexes.[3][4]

The general workflow for the synthesis of the copper(II) complex is outlined below.

Caption: General workflow for the synthesis of Copper(II) 2-hydroxy-4-methylbenzoate.

This method involves the in-situ formation of the sodium salt of the ligand followed by reaction with copper(II) sulfate.[4]

-

Ligand Salt Preparation: Dissolve a stoichiometric amount of 2-hydroxy-4-methylbenzoic acid in an aqueous solution of sodium hydroxide (2 M) with stirring to form the sodium salt. The solution should be just basic to litmus paper.

-

Copper Salt Solution: In a separate beaker, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of water.

-

Complexation: Slowly add the copper(II) sulfate solution to the sodium 2-hydroxy-4-methylbenzoate solution with constant stirring. A precipitate of copper(II) 2-hydroxy-4-methylbenzoate should form. If no precipitate forms immediately, the mixture can be covered and allowed to stand.

-

Isolation and Purification: Isolate the precipitate by vacuum filtration. Wash the product with water and then with a small amount of ethanol to remove any unreacted starting materials. Dry the complex in a desiccator.

This method is suitable when the ligand is soluble in an ethanol-water mixture.[4]

-

Ligand Solution: Dissolve a stoichiometric amount of 2-hydroxy-4-methylbenzoic acid in a minimum amount of ethanol.

-

Copper Salt Solution: In a separate flask, dissolve a stoichiometric amount of copper(II) acetate in water.

-

Complexation: Mix the two solutions with stirring. A precipitate of the copper(II) complex may form immediately or upon standing.

-

Isolation and Purification: Isolate the solid product by suction filtration, wash with a small amount of ethanol-water mixture, and air dry.

| Analysis Technique | Expected Observations | Reference |

| FT-IR Spectroscopy | Disappearance of the broad -OH band of the carboxylic acid. Shift in the C=O stretching frequency, and the appearance of asymmetric and symmetric COO- stretches, indicating coordination to the copper ion. | [5] |

| UV-Vis Spectroscopy | A broad absorption band in the visible region, characteristic of d-d transitions for Cu(II) complexes, often indicating a distorted octahedral or square pyramidal geometry. | [3] |

| Elemental Analysis | The experimentally determined percentages of C, H, and Cu should correspond to the calculated values for the expected formula (e.g., [Cu(C₈H₇O₃)₂]). | [6] |

| Magnetic Susceptibility | For a dimeric paddle-wheel structure, antiferromagnetic coupling between the two copper(II) centers is expected, leading to a subnormal magnetic moment at room temperature. | [5] |

Signaling Pathways and Logical Relationships

While the direct involvement of copper(II) 2-hydroxy-4-methylbenzoate in specific signaling pathways is not established, related copper salicylate complexes have been investigated for their anti-inflammatory and potential anticancer activities.[3][7] The enhanced efficacy of copper complexes of non-steroidal anti-inflammatory drugs (NSAIDs) is a subject of ongoing research.[8] A proposed logical relationship for its potential biological activity is illustrated below.

Caption: Postulated mechanism for the enhanced biological activity of the copper complex.

This technical guide provides a foundational framework for the synthesis and characterization of copper(II) 2-hydroxy-4-methylbenzoate. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and objectives.

References

- 1. bulletin.chemistry.kz [bulletin.chemistry.kz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 5. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mdpi.com [mdpi.com]

- 8. Copper(II) interactions with nonsteroidal antiinflammatory agents. I. Salicylic acid and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Coordination Chemistry of Copper(II) 4-Methylsalicylate Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of copper(II) 4-methylsalicylate complexes. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from analogous copper(II) salicylate complexes, theoretical principles, and computational studies to project the structural, spectroscopic, magnetic, and thermal properties of copper(II) 4-methylsalicylate. Detailed experimental protocols for the synthesis and characterization of such complexes are presented, offering a foundational methodology for further research. Additionally, the potential biological activities and associated signaling pathways are discussed, drawing parallels from related copper salicylate compounds that have shown promise in therapeutic applications. This document aims to serve as a core resource for researchers and professionals in the fields of coordination chemistry, materials science, and drug development.

Introduction

The coordination chemistry of copper(II) carboxylates has long been a subject of intense research due to their diverse structural motifs and wide-ranging applications in catalysis, materials science, and medicine. Salicylic acid and its derivatives are particularly interesting ligands due to their inherent biological activities, which can be enhanced upon coordination to a metal center. Copper(II) complexes of salicylates have demonstrated significant anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a methyl group at the 4-position of the salicylate ring is expected to modulate the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting copper(II) complexes.

This guide will explore the anticipated coordination chemistry of copper(II) 4-methylsalicylate, providing a theoretical and comparative framework to stimulate and guide future experimental work in this area.

Synthesis and Coordination Modes

The synthesis of copper(II) 4-methylsalicylate complexes is expected to follow well-established routes for other copper carboxylates. A general approach involves the reaction of a copper(II) salt, such as copper(II) acetate or copper(II) chloride, with 4-methylsalicylic acid in a suitable solvent system. The coordination environment of the copper(II) ion can be further modified by the introduction of ancillary ligands, such as N-heterocycles (e.g., pyridine, phenanthroline), which can lead to the formation of monomeric, dimeric, or polymeric structures.[3]

The 4-methylsalicylate ligand can coordinate to the copper(II) center in several modes, primarily through the carboxylate and phenolate oxygen atoms. The most common coordination modes observed in related copper salicylate complexes are:

-

Monodentate: The carboxylate group binds to a single copper center.

-

Bidentate Chelating: Both the carboxylate and phenolate oxygens bind to the same copper center, forming a stable six-membered ring.

-

Bidentate Bridging: The carboxylate group bridges two copper centers.

The specific coordination mode adopted will depend on the reaction conditions, the stoichiometry of the reactants, and the presence of any ancillary ligands.

Experimental Workflow for Synthesis and Characterization

Figure 1: Generalized Experimental Workflow

Structural Characterization

While no crystal structures of copper(II) 4-methylsalicylate have been reported, insights into its potential structures can be gleaned from related complexes. For instance, ternary copper(II) complexes of 5-chlorosalicylic acid with neocuproine have been shown to form monomeric, dimeric, and dinuclear structures with deformed square pyramidal or square bipyramidal geometries around the copper(II) center.[3]

Predicted Crystallographic Data

Based on analogous structures, a hypothetical mononuclear complex of the type [Cu(4-MeSalH)(L)2] or a dinuclear complex like [Cu2(4-MeSal)4(L)2] (where 4-MeSalH is the 4-methylsalicylate ligand and L is a neutral monodentate ligand) could be expected. The tables below present a compilation of selected bond lengths and angles from related copper salicylate complexes to provide a comparative reference.

Table 1: Selected Bond Lengths (Å) in Analogous Copper(II) Salicylate Complexes

| Bond | [Cu(H2O)(5-Cl-Sal)(Neo)][3] | [Cu(μ-Sal)(Neo)]2[3] | [Cu(L1)(L2)][4][5] |

| Cu–O(phenolate) | 1.899(2) | 1.919(2) | - |

| Cu–O(carboxylate) | 1.924(2) | 1.909(3) | 1.955(18) |

| Cu–O(water) | 1.973(2) | - | - |

| Cu–N | 2.023(2), 2.295(2) | 2.000(3), 2.257(3) | - |

| Cu···Cu | - | 3.007(1) | - |

| L1 = 2-hydroxylbenzoato, L2 = 2-methyl-1-(toluene-4-sulfonyl)-1H-benzimidazole |

Table 2: Selected Bond Angles (°) in an Analogous Copper(II) Salicylate Complex

| Angle | [Cu(H2O)(5-Cl-Sal)(Neo)][3] |

| O(phenolate)–Cu–O(carboxylate) | 93.59(8) |

| O(phenolate)–Cu–O(water) | 89.19(9) |

| O(carboxylate)–Cu–O(water) | 88.75(9) |

| N–Cu–N | 78.48(8) |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of a copper(II) 4-methylsalicylate complex is expected to show characteristic bands indicating the coordination of the ligand to the metal center. The most informative region is that of the carboxylate stretching vibrations. The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group, and the difference between them (Δν = ν_as - ν_s), can provide insights into the coordination mode.

Table 3: Predicted IR Spectral Data for Copper(II) 4-Methylsalicylate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| ν(O-H) (phenolic) | ~3200-3400 (broad) | Should be absent or shifted upon deprotonation and coordination. |

| ν(C=O) (carboxylic acid) | ~1680-1700 | Should be absent in the complex, replaced by carboxylate stretches. |

| ν_as(COO⁻) (asymmetric stretch) | ~1580-1620 | Indicates coordination of the carboxylate group. |

| ν_s(COO⁻) (symmetric stretch) | ~1380-1420 | Indicates coordination of the carboxylate group. |

| Δν (ν_as - ν_s) | > 200 (monodentate) | The magnitude of Δν helps in predicting the coordination mode. |

| < 150 (bidentate chelating) | ||

| ~150-200 (bridging) | ||

| ν(Cu-O) | ~400-500 | Direct evidence of metal-ligand bond formation. |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of copper(II) 4-methylsalicylate complexes in a suitable solvent is expected to exhibit two main types of electronic transitions:

-

d-d Transitions: These are typically weak, broad bands in the visible region (around 600-800 nm) and are characteristic of the d⁹ configuration of the Cu(II) ion in a distorted octahedral or square pyramidal geometry.

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are more intense bands usually observed in the UV or near-UV region (around 300-400 nm) and arise from the transfer of an electron from the phenolate or carboxylate orbitals to the d-orbitals of the copper ion.

Table 4: Predicted UV-Vis Spectral Data for Copper(II) 4-Methylsalicylate

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| d-d | ~650-750 | < 100 | ²E_g → ²T₂g (in distorted octahedral geometry) |

| LMCT | ~320-380 | > 1000 | Phenolate/Carboxylate → Cu(II) |

Magnetic Properties

The magnetic properties of copper(II) complexes are determined by the single unpaired electron in the d⁹ configuration. Mononuclear copper(II) complexes are expected to be paramagnetic with a magnetic moment close to the spin-only value of 1.73 Bohr magnetons (B.M.). However, in dinuclear or polynuclear complexes where the copper centers are in close proximity, magnetic exchange interactions can occur. These interactions, mediated by bridging ligands, can be either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment). Antiferromagnetic coupling is common in dinuclear copper(II) carboxylates with a paddle-wheel structure, leading to a subnormal magnetic moment at room temperature that decreases significantly upon cooling.

Table 5: Predicted Magnetic Properties for Copper(II) 4-Methylsalicylate Complexes

| Complex Type | Expected Magnetic Moment (μ_eff) at 300 K (B.M.) | Magnetic Behavior |

| Mononuclear | ~1.8 - 2.2 | Paramagnetic, follows the Curie-Weiss law. |

| Dinuclear (Paddle-wheel) | < 1.73 | Antiferromagnetic coupling between Cu(II) centers. |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for studying the thermal stability and decomposition pathways of coordination complexes. For a hydrated copper(II) 4-methylsalicylate complex, the TGA curve would likely show initial weight loss corresponding to the removal of lattice and/or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a residue of copper oxide.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of copper(II) 4-methylsalicylate are lacking, the broader class of copper(II) salicylate complexes has shown significant therapeutic potential. They are known to possess anti-inflammatory, and anticancer activities that are often superior to the parent salicylic acid.[6]

A notable example is the copper(II) salicylate phenanthroline complex, [Cu(sal)(phen)], which has been shown to induce apoptosis in colorectal and triple-negative breast cancer cells.[7][8] The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers apoptosis.

Potential Signaling Pathway

Based on studies of [Cu(sal)(phen)], a plausible signaling pathway for the anticancer activity of a hypothetical copper(II) 4-methylsalicylate complex with an ancillary ligand like phenanthroline could involve the following steps:

Figure 2: Potential Anticancer Signaling Pathway

This pathway suggests that the copper complex induces oxidative stress (increased ROS) and inhibits key survival pathways (JAK2/STAT5), leading to the downregulation of anti-apoptotic proteins and ultimately, programmed cell death.

Experimental Protocols

General Synthesis of a Copper(II) 4-Methylsalicylate Complex

This protocol is a general guideline and may require optimization.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

4-Methylsalicylic acid (4-MeSalH₂)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 4-methylsalicylic acid (2 mmol) in ethanol (20 mL).

-

In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in deionized water (10 mL).

-

Slowly add the copper(II) acetate solution to the 4-methylsalicylic acid solution with constant stirring.

-

Adjust the pH of the resulting solution to ~5-6 with a dilute solution of sodium hydroxide, if necessary.

-

Stir the mixture at room temperature for 2-3 hours. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of ethanol-water mixture and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂.

Characterization Methods

-

FT-IR Spectroscopy: Record the spectrum of the complex and the free ligand as KBr pellets in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the absorption spectrum in the range of 200-900 nm.

-

X-ray Crystallography: Grow single crystals of the complex by slow evaporation of a dilute solution in an appropriate solvent system.

-

Thermal Analysis: Perform TGA and DSC analysis on the powdered sample under a nitrogen atmosphere with a heating rate of 10 °C/min.

-

Magnetic Susceptibility: Measure the magnetic susceptibility of a powdered sample over a range of temperatures (e.g., 2-300 K) using a SQUID magnetometer.

Conclusion

The coordination chemistry of copper(II) 4-methylsalicylate complexes presents a promising area for future research. While direct experimental data is currently scarce, this guide provides a robust framework based on the well-established chemistry of related copper salicylate complexes. The synthesis of these complexes is expected to be straightforward, and their structural, spectroscopic, and magnetic properties are predicted to be in line with those of analogous compounds. The potential for enhanced biological activity, particularly in the realm of anticancer and anti-inflammatory applications, warrants further investigation into these compounds. The experimental protocols and predictive data presented herein are intended to facilitate and accelerate future research in this exciting field.

References

- 1. Copper salicylate complex: thermoregulatory and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper salicylate as an anti-inflammatory and analgesic agent in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Item - Synthesis, DFT, electrochemical, biological and DNA-interaction studies of a novel copper(II) complex of salicylic acid and N-tosyl substituted benzimidazole - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylate •Phenanthroline copper (II) complex induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) 2-hydroxy-4-methylbenzoate

Disclaimer: Direct experimental data for copper(II) 2-hydroxy-4-methylbenzoate is limited in publicly accessible scientific literature. This guide has been compiled by drawing strong analogies from well-characterized, closely related copper(II) carboxylate complexes, particularly copper(II) salicylate and its derivatives. The presented data and protocols are therefore predictive and intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

Copper(II) 2-hydroxy-4-methylbenzoate is a coordination complex formed between the copper(II) ion (Cu²⁺) and the ligand 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid). As a member of the copper(II) carboxylate family, it is anticipated to exhibit interesting structural, magnetic, and potentially biological properties. The presence of both a carboxylate and a hydroxyl group on the aromatic ring allows for various coordination modes, including chelation and bridging, which can lead to the formation of mononuclear, dinuclear, or polymeric structures. Such complexes are of interest in materials science, catalysis, and as potential therapeutic agents.[1]

Physicochemical Properties of the Ligand

The properties of the complex are fundamentally influenced by its constituent ligand, 2-hydroxy-4-methylbenzoic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Melting Point | 173-177 °C (446 K) | [4] |

| Boiling Point (est.) | 315.2 °C | |

| Appearance | Solid | |

| CAS Number | 50-85-1 | [2][5] |

| InChIKey | NJESAXZANHETJV-UHFFFAOYSA-N | [2][3] |

Predicted Physicochemical Properties of Copper(II) 2-hydroxy-4-methylbenzoate

Based on analogous copper(II) salicylate and carboxylate complexes, the following properties can be predicted for copper(II) 2-hydroxy-4-methylbenzoate. The exact properties will depend on the specific crystalline form (e.g., anhydrous, hydrated, or with other coordinated ligands). A common form for such complexes is a hydrated dimeric structure.

| Property | Predicted Value / Characteristics | Reference(s) for Analogy |

| Molecular Formula | Likely C₁₆H₁₄CuO₆ (anhydrous monomer) or [Cu₂(C₈H₇O₃)₄(H₂O)₂] (hydrated dimer) | [1][6][7] |

| Molecular Weight | 365.82 g/mol (anhydrous monomer) | |

| Appearance | Blue or green crystalline solid.[8] | [9][10] |

| Solubility | Likely insoluble in water, but soluble in coordinating solvents like DMF and DMSO. | [9] |

| Coordination Geometry | Distorted square pyramidal or octahedral geometry around the Cu(II) center is common. Dinuclear "paddlewheel" structures are frequently observed for copper(II) carboxylates.[1][6][11] | [1][6][11] |

Spectroscopic Properties (Predicted)

The IR spectrum is a powerful tool for confirming the coordination of the carboxylate ligand to the copper ion. Key predicted vibrational bands are summarized below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments | Reference(s) for Analogy |

| O-H Stretch (Carboxylic) | Absent | The broad band around 3000 cm⁻¹ in the free ligand disappears upon deprotonation and coordination.[6] | [6] |

| C=O Stretch (Asymmetric) | ~1600-1680 (νₐₛ) | The position of this band, relative to the symmetric stretch, is indicative of the carboxylate coordination mode. | [6][12][13] |

| C-O Stretch (Symmetric) | ~1390-1440 (νₛ) | The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate, and bridging coordination modes. For bridging bidentate, Δν is typically 170-250 cm⁻¹.[6][14] | [6][14] |

| Cu-O Stretch | ~400-600 | Vibrations corresponding to the copper-oxygen bond are expected in the far-IR region.[15] | [15] |

The electronic spectrum provides information about the d-orbital splitting of the Cu(II) ion and the coordination environment.

| Transition Type | Predicted Wavelength Range (nm) | Comments | Reference(s) for Analogy |

| d-d Transitions | 500-800 | A broad, less intense absorption band in the visible region is characteristic of d-d transitions (e.g., ²E₉ → ²T₂₉ in an octahedral field) for Cu(II) complexes. The position and shape of this band are sensitive to the coordination geometry.[9][16][17] | [9][16][17] |

| Ligand-to-Metal Charge Transfer (LMCT) | 250-400 | More intense bands in the UV region arising from charge transfer from the ligand orbitals to the metal d-orbitals.[16] | [16] |

| Intra-ligand (π-π) | < 300 | Intense absorptions due to π-π transitions within the aromatic system of the ligand. These may show a shift upon coordination compared to the free ligand.[6] | [6] |

Magnetic Properties

For dinuclear copper(II) carboxylates with a paddlewheel structure, antiferromagnetic coupling between the two Cu(II) centers (S=1/2) is typically observed. This results in a magnetic moment at room temperature that is lower than the spin-only value of 1.73 B.M. per copper ion and decreases significantly as the temperature is lowered.

Thermal Analysis (Predicted)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and decomposition pathway of the complex.

| Decomposition Step | Predicted Temperature Range (°C) | Comments | Reference(s) for Analogy |

| Dehydration | 100 - 200 | For hydrated complexes, an initial weight loss corresponding to the removal of water molecules is expected. This is typically an endothermic process in DSC.[18][19] | [18][19] |

| Decomposition of Ligand and Complex | 250 - 600 | The organic ligand decomposes in one or more steps, often leading to the formation of copper carbonate or other intermediates. These are typically exothermic events.[18][19] | [18][19] |

| Formation of Final Residue (Copper Oxide) | > 600 | The final, stable residue upon heating in air is typically copper(II) oxide (CuO). The percentage of the final residue can be used to confirm the stoichiometry of the original complex.[15] | [15] |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and characterization of copper(II) carboxylate complexes, adaptable for the target compound.

Protocol 1: Synthesis of Copper(II) 2-hydroxy-4-methylbenzoate

This protocol is based on the common reaction between a copper(II) salt and a carboxylic acid.[10][20][21]

Materials:

-

Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O] or basic copper(II) carbonate [CuCO₃·Cu(OH)₂]

-

2-hydroxy-4-methylbenzoic acid

-

Ethanol

-

Distilled water

Procedure:

-

Solution A: Dissolve a stoichiometric amount of 2-hydroxy-4-methylbenzoic acid (2 equivalents) in a minimum amount of hot ethanol.

-

Solution B: In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in distilled water.

-

Reaction: While stirring, slowly add Solution A to Solution B. A precipitate should form. The color may range from blue to green.

-

Crystallization: If a precipitate does not form immediately, the mixture can be gently heated for a short period or allowed to stand and evaporate slowly at room temperature for several days to encourage crystal growth.[20]

-

Isolation: Collect the precipitate by suction filtration.

-

Washing: Wash the product with a small amount of water, followed by ethanol, to remove any unreacted starting materials.

-

Drying: Air-dry the product or dry it in a desiccator over a suitable drying agent.

Caption: General workflow for the synthesis of Copper(II) 2-hydroxy-4-methylbenzoate.

Protocol 2: Characterization Workflow

A typical workflow for characterizing the synthesized complex is outlined below.

Caption: Standard experimental workflow for the characterization of a coordination complex.

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and crystal packing.

Procedure:

-

Crystal Selection: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, often with Cu Kα radiation.[22][23]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.[6]

-

Analysis: The final refined structure provides precise details on the coordination environment of the copper(II) ion, the coordination mode of the ligand, and intermolecular interactions such as hydrogen bonding.

This guide provides a comprehensive overview based on the current understanding of copper(II) carboxylate chemistry. Direct experimental investigation is necessary to confirm the predicted properties of copper(II) 2-hydroxy-4-methylbenzoate.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]

- 5. 2-hydroxy-4-methylbenzoic acid [stenutz.eu]

- 6. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper salicylate - Wikipedia [en.wikipedia.org]

- 8. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemmethod.com [chemmethod.com]

- 16. RSC - Page load error [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The benefits of Cu Kβ radiation for the single-crystal X-ray structure determination of crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Iron(II) and copper(II) paratungstates B: a single-crystal X-ray diffraction study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Magnetic Properties of Dinuclear Copper(II) Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of dinuclear copper(II) carboxylates, a class of compounds extensively studied for their intriguing magnetic exchange interactions and potential applications in catalysis and bioinorganic chemistry. This document details the theoretical underpinnings of their magnetic behavior, experimental methodologies for their characterization, and a summary of key magneto-structural correlations.

Introduction to Dinuclear Copper(II) Carboxylates

Dinuclear copper(II) carboxylates are coordination complexes containing two copper(II) ions bridged by four carboxylate ligands.[1] These complexes often adopt a characteristic "paddle-wheel" or "lantern-type" structure.[2][3][4] The two copper(II) centers, each with a d⁹ electron configuration and an unpaired electron (S=1/2), can interact magnetically, leading to either antiferromagnetic or ferromagnetic coupling.[1][5]

The nature and magnitude of this magnetic interaction, quantified by the exchange coupling constant (J), are highly sensitive to the structural parameters of the molecule, including the Cu-Cu distance, the nature of the bridging and axial ligands, and the coordination geometry around the copper atoms.[6][7] Understanding these magneto-structural correlations is crucial for the rational design of novel materials with specific magnetic properties.[1][6]

Theoretical Framework: The Bleaney-Bowers Equation

The magnetic susceptibility of dinuclear copper(II) carboxylates is most commonly described by the Bleaney-Bowers equation.[8][9][10] This model assumes an isotropic exchange interaction between the two copper(II) ions, leading to a singlet ground state (S=0) and an excited triplet state (S=1), separated by an energy of 2J.

The Bleaney-Bowers equation is given by:

χ_M = (2Ng²β²)/(kT) * [3 + exp(-2J/kT)]⁻¹ + Nα

Where:

-

χ_M is the molar magnetic susceptibility

-

N is Avogadro's number

-

g is the Landé g-factor

-

β is the Bohr magneton

-

k is the Boltzmann constant

-

T is the temperature

-

J is the exchange coupling constant

-

Nα is the temperature-independent paramagnetism

A negative J value indicates antiferromagnetic coupling, where the spins of the two copper(II) ions are opposed, resulting in a diamagnetic ground state. A positive J value signifies ferromagnetic coupling, with parallel spin alignment leading to a paramagnetic ground state.

Magneto-Structural Correlations

The magnetic properties of dinuclear copper(II) carboxylates are intrinsically linked to their molecular structure. Several key structural parameters have been identified as having a significant influence on the magnitude and nature of the magnetic exchange interaction.

The relationship between these structural parameters and the resulting magnetic coupling is a central theme in the study of these compounds. The following diagram illustrates the key factors influencing the magnetic exchange.

Quantitative Data Summary

The following tables summarize key structural and magnetic data for a selection of dinuclear copper(II) carboxylate complexes reported in the literature.

Table 1: Magneto-Structural Data for Selected Dinuclear Copper(II) Carboxylates

| Compound | Cu-Cu Distance (Å) | -2J (cm⁻¹) | Magnetic Behavior | Reference |

| [Cu₂(CH₃COO)₄(H₂O)₂] | ~2.64 | ~300 | Antiferromagnetic | [1] |

| [Cu₂(HCOO)₄] | ~2.62 | ~500 | Antiferromagnetic | [1] |

| [Cu₂(SiMe₃COO)₄] | Not specified | ~1000 | Antiferromagnetic | [1] |

| [Cu₂(2,3,4-tmbz)₄(H₂O)₂]·H₂O | 2.6009(7) | 272 | Antiferromagnetic | [2] |

| Na[Cu₂(CH₃HXTA)(Py)₂]·1.5(1,4-dioxane) | 3.531 | 168 | Antiferromagnetic | [11] |

| {[Cu(pmea)Cl][Cu(H₂O)₃Cl]}(Cl)·H₂O | Not specified | 1.17(9) | Weak Antiferromagnetic | [12] |

| [Cu₂(2-chlorophenylacetato)₄(pyridine)₂] | Not specified | 147.6 | Strong Antiferromagnetic | [13] |

| [Cu₂(tribromoacetato)₄(2-chloropyridine)₂] | 2.766(3) | 173-180 | Antiferromagnetic | [8] |

| [{1,10-bis(2-aminoethyl)-1,4,7,10,13,16-hexaazacyclooctadecane-5,6,14,15-tetronato(4−)}dicopper(II)] | Not specified | 47 | Antiferromagnetic | [14] |

Experimental Protocols

The characterization of the magnetic properties of dinuclear copper(II) carboxylates involves a combination of synthetic, structural, and magnetic measurement techniques.

Synthesis of Dinuclear Copper(II) Carboxylates

A general method for the synthesis of these complexes involves the reaction of a copper(II) salt with the desired carboxylic acid.[2]

Example Protocol:

-

Preparation of the Carboxylate Salt: Dissolve the carboxylic acid in an aqueous solution of a base (e.g., sodium hydroxide) to form the sodium carboxylate salt. Neutralize the solution with a suitable acid (e.g., nitric acid).

-

Reaction with Copper(II) Salt: To the neutralized carboxylate solution, add an aqueous solution of a copper(II) salt (e.g., copper(II) nitrate trihydrate) with stirring.

-

Isolation of the Product: A precipitate of the dinuclear copper(II) carboxylate will form. Filter the precipitate, wash it with water, and dry it in vacuo.

-

Crystallization: Recrystallize the product from a suitable solvent (e.g., methanol) to obtain single crystals for X-ray diffraction analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of these complexes, providing crucial data on Cu-Cu distances, bond angles, and coordination geometries.

General Workflow:

Magnetic Susceptibility Measurements

The temperature dependence of the magnetic susceptibility is measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.[15] The experimental data are then fitted to the Bleaney-Bowers equation to determine the exchange coupling constant (J).

Experimental Procedure:

-

Sample Preparation: A powdered sample of the complex is weighed and placed in a gelatin capsule or other suitable sample holder.

-

Data Collection: The magnetic moment of the sample is measured over a range of temperatures (typically 2-300 K) at a constant applied magnetic field.

-

Data Analysis: The raw data are corrected for the diamagnetic contribution of the sample holder and the constituent atoms of the complex. The molar magnetic susceptibility (χ_M) is then plotted against temperature.

-

Fitting: The experimental data are fitted to the Bleaney-Bowers equation using a least-squares fitting algorithm to extract the values of J and g.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species.[16][17][18][19] For dinuclear copper(II) complexes, EPR can provide information about the g-tensor, the zero-field splitting parameters (D and E) of the triplet state, and the hyperfine coupling to the copper nuclei.[19][20]

Experimental Setup:

-

Sample Preparation: The sample can be a frozen solution, a powder, or a single crystal.

-

Spectrum Acquisition: The sample is placed in the EPR spectrometer cavity, and the spectrum is recorded at a specific microwave frequency (e.g., X-band or Q-band) and temperature (often cryogenic).

-

Spectral Analysis: The EPR spectrum is analyzed to extract the spin Hamiltonian parameters. The appearance of a "half-field" signal (ΔM_s = ±2 transition) is a characteristic feature of a magnetically coupled dinuclear system.[11]

Conclusion

The magnetic properties of dinuclear copper(II) carboxylates are a rich and fascinating area of study. The interplay between their molecular structure and magnetic behavior provides a valuable platform for investigating fundamental aspects of magnetic exchange interactions. The experimental and theoretical tools described in this guide are essential for researchers and scientists seeking to understand and exploit the unique magnetic properties of these compounds for applications in materials science and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. actachemscand.org [actachemscand.org]

- 10. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 11. Synthesis, Molecular Structure, and Reactivity of Dinuclear Copper(II) Complexes with Carboxylate-Rich Coordination Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 20. New Dinuclear Macrocyclic Copper(II) Complexes as Potentially Fluorescent and Magnetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Copper(II) 2-Hydroxy-4-Methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize copper(II) 2-hydroxy-4-methylbenzoate. While direct and comprehensive studies on this specific complex are limited in publicly available literature, this guide synthesizes data and methodologies from closely related copper(II) salicylate complexes to provide a robust framework for its analysis. The techniques covered include Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Thermal Analysis.

Synthesis and Structure

The synthesis of copper(II) 2-hydroxy-4-methylbenzoate typically involves the reaction of a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, with 2-hydroxy-4-methylbenzoic acid in an appropriate solvent. The resulting complex's structure can be influenced by the reaction conditions and the presence of other ligands. Generally, salicylate and its derivatives coordinate to the copper(II) ion through the carboxylate oxygen atoms and the phenolic oxygen atom. The coordination geometry around the copper(II) center is often distorted octahedral or square pyramidal.

Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of copper(II) 2-hydroxy-4-methylbenzoate. The following sections detail the principles, experimental protocols, and expected data for the key techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in the coordination of the 2-hydroxy-4-methylbenzoate ligand to the copper(II) ion. The key vibrational bands of the ligand will shift upon complexation, providing direct evidence of bonding.

Experimental Protocol:

A common method for preparing samples for FT-IR analysis is the KBr pellet technique.

-

A small amount of the finely ground copper(II) 2-hydroxy-4-methylbenzoate complex is mixed with dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

The formation of the complex is confirmed by observing shifts in the characteristic vibrational frequencies of the ligand.

-

O-H Stretch: The broad ν(O-H) band of the carboxylic acid group in the free ligand is expected to disappear or significantly diminish upon deprotonation and coordination to the copper ion.

-

C=O Stretch: The ν(C=O) stretching vibration of the carboxylic acid group, typically observed around 1650-1700 cm⁻¹ in the free ligand, will be replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group. The separation between these two bands (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group.

-

C-O Stretch: The phenolic ν(C-O) stretching frequency is expected to shift upon coordination of the hydroxyl group to the copper ion.

-

Cu-O Stretch: New bands may appear in the low-frequency region (typically below 600 cm⁻¹) corresponding to the Cu-O stretching vibrations.[1]

Table 1: Representative FT-IR Data for Copper(II) Salicylate Complexes

| Functional Group | Free Ligand (cm⁻¹) | Copper(II) Complex (cm⁻¹) | Reference |

| ν_as(COO⁻) | - | ~1580-1620 | [2] |

| ν_s(COO⁻) | - | ~1380-1420 | [2] |

| Δν (ν_as - ν_s) | - | ~160-240 | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to the d-orbitals of the copper(II) ion and charge transfer transitions between the metal and the ligand.

Experimental Protocol:

-

A solution of the copper(II) 2-hydroxy-4-methylbenzoate complex is prepared in a suitable solvent (e.g., ethanol, DMSO).

-

The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-900 nm) using a spectrophotometer.

Data Interpretation:

The UV-Vis spectrum of a copper(II) complex typically shows two types of bands:

-

d-d Transitions: These are generally weak, broad bands appearing in the visible region (around 600-900 nm) and are characteristic of the geometry of the copper(II) center.[3][4] For a distorted octahedral or square pyramidal geometry, one or more d-d bands are expected.

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are more intense bands that usually appear in the UV or near-UV region (below 450 nm) and result from the transfer of an electron from a ligand-based orbital to a metal-based d-orbital.[5]

Table 2: Representative UV-Vis Data for Copper(II) Salicylate-type Complexes

| Transition Type | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| π → π* (Ligand) | ~300-330 | High | [6] |

| n → π* (Ligand) | ~340-370 | Moderate | [6] |

| d-d | ~680-850 | Low (~50-300) | [4] |

| LMCT | ~375-440 | High (>1000) | [4][5] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II) complexes, which have one unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the copper(II) ion.

Experimental Protocol:

-

EPR spectra are typically recorded on frozen solutions or powdered samples of the complex at low temperatures (e.g., 77 K, liquid nitrogen temperature) to observe the anisotropic effects.

-

The sample is placed in a quartz tube and inserted into the EPR spectrometer.

Data Interpretation:

The EPR spectrum of a copper(II) complex is characterized by the g-tensor and, in some cases, hyperfine coupling to the copper nucleus (I = 3/2).

-

g-Values: For an axially symmetric complex (e.g., tetragonal), the spectrum will show two principal g-values: g∥ and g⊥. The relationship between these values can indicate the ground electronic state. A g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is common for elongated octahedral and square pyramidal copper(II) complexes.[7][8] The g-tensor values are sensitive to the nature of the coordinating ligands.[8]

-

Hyperfine Coupling: The interaction of the unpaired electron with the copper nucleus splits the g∥ signal into four lines. The magnitude of the parallel hyperfine coupling constant (A∥) is related to the covalency of the metal-ligand bond.

Table 3: Representative EPR Data for Copper(II) Complexes

| Complex Type | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Reference |

| Tetragonally Distorted Octahedral | 2.25 - 2.35 | 2.05 - 2.08 | 150 - 190 | [6][7] |

| Square Pyramidal | 2.20 - 2.30 | 2.04 - 2.07 | 160 - 200 |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the complex and its decomposition pathway.

Experimental Protocol:

-

A small, accurately weighed amount of the complex is placed in a crucible.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

Data Interpretation:

The TGA curve shows weight loss steps corresponding to the removal of solvent molecules (e.g., water) and the decomposition of the organic ligand. The DTA curve indicates whether these processes are endothermic or exothermic. The final residue at high temperatures is typically copper(II) oxide (CuO).[6][9]

Table 4: Representative Thermal Decomposition Data for Copper(II) Carboxylate Complexes

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |

| 1 | 100 - 200 | Varies | Loss of coordinated/lattice water | [6][9] |

| 2 | 250 - 500 | Varies | Decomposition of the organic ligand | [9][10] |

| Final Residue | > 500 | - | Formation of CuO | [6][9] |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of copper(II) 2-hydroxy-4-methylbenzoate.

References

- 1. Preparation of a Novel Copper–Cobalt Composite Catalyst and Study on Performance Degradation of Methyl Orange [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic and computational characterization of CuII–OOR (R = H or cumyl) complexes bearing a Me6-tren ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition of Copper(II) 2-Hydroxy-4-methylbenzoate and its Analogs

Introduction

Copper(II) carboxylates are a class of metal-organic compounds with diverse applications in catalysis, materials science, and as precursors for the synthesis of copper-based nanomaterials. The thermal decomposition of these complexes is a critical area of study, providing insights into their thermal stability, decomposition mechanisms, and the nature of the resulting products. Understanding these characteristics is paramount for their application in drug development, where thermal stability can influence formulation, storage, and compatibility with other excipients.

This technical guide outlines the typical experimental protocols for investigating the thermal decomposition of copper carboxylates, presents quantitative data from a representative analog, copper(II) benzoate, and illustrates the expected decomposition pathways and experimental workflows.

Experimental Protocols

The thermal analysis of copper carboxylates is primarily conducted using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide quantitative information on mass loss, thermal events (endothermic and exothermic), and heat flow as a function of temperature.

2.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This is used to determine the temperatures of dehydration, decomposition, and the stoichiometry of the decomposition reactions.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a sample pan (e.g., alumina or platinum).

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800-1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, either inert (e.g., nitrogen, argon) or oxidative (e.g., air), with a constant flow rate (e.g., 50 mL/min). The choice of atmosphere is crucial as it can significantly influence the decomposition products.[1]

2.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to identify endothermic and exothermic transitions such as melting, crystallization, and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Heating Rate: A constant heating rate, often 10 °C/min, is used, consistent with TGA for data correlation.

-

Temperature Range: The temperature range is selected to encompass the expected thermal events.

-

Atmosphere: Similar to TGA, a controlled inert or oxidative atmosphere is maintained.

Data Presentation: Thermal Decomposition of Copper(II) Benzoate (Analog)

The thermal decomposition of anhydrous copper(II) benzoate, [Cu(C₆H₅COO)₂], serves as a relevant model for understanding the potential thermal behavior of copper(II) 2-hydroxy-4-methylbenzoate. The decomposition in an inert atmosphere generally proceeds via the formation of intermediates to yield copper oxide.[2]

Table 1: TGA Data for the Thermal Decomposition of Anhydrous Copper(II) Benzoate in an Inert Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Evolved Species | Final Solid Product |

| Stage 1 | 220 - 240 | - | - | CuCO₃·Cu(OH)₂ (intermediate) |

| Stage 2 | > 240 | - | CO₂, H₂O, Organic Fragments | CuO |

Data is synthesized from findings on the isothermal decomposition of copper benzoate, which identifies CuCO₃·Cu(OH)₂ as an intermediate and CuO as the final product.[2] Specific mass loss percentages for each distinct stage in a dynamic TGA are not detailed in the provided search results.

Table 2: DTA Data for the Thermal Decomposition of Anhydrous Copper(II) Benzoate

| Peak Number | Peak Temperature (°C) | Type of Event | Associated Process |

| 1 | 235 | Endothermic | Decomposition to CuCO₃·Cu(OH)₂[2] |

| 2 | 255 | Endothermic | Loss of water from the basic carbonate[2] |

| 3 | 265 | Endothermic | Further decomposition to cupric oxide[2] |

Mandatory Visualization

4.1 Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and thermal analysis of a copper carboxylate complex.

Caption: A generalized workflow for the synthesis and thermal analysis of copper carboxylates.

4.2 Proposed Decomposition Pathway

Based on the literature for copper carboxylates, a plausible decomposition pathway for a generic hydrated copper(II) hydroxybenzoate is proposed below. The decomposition often involves dehydration followed by the breakdown of the organic ligand.

Caption: A plausible thermal decomposition pathway for a hydrated copper(II) hydroxybenzoate.

Conclusion

While specific data for the thermal decomposition of copper(II) 2-hydroxy-4-methylbenzoate is not currently available in the literature, a robust understanding of its likely behavior can be extrapolated from related copper carboxylates. The experimental protocols outlined provide a clear framework for conducting such an analysis. The data presented for copper(II) benzoate serves as a valuable reference point, suggesting a multi-stage decomposition process. The provided diagrams for the experimental workflow and a proposed decomposition pathway offer a visual guide for researchers in this field. Further experimental investigation is required to elucidate the precise thermal properties and decomposition mechanism of copper(II) 2-hydroxy-4-methylbenzoate.

References

Technical Guide: Solubility of Copper(II) 2-Hydroxy-4-Methylbenzoate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of copper(II) 2-hydroxy-4-methylbenzoate, a metal-organic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination, including detailed experimental protocols and qualitative solubility insights based on related copper salicylate complexes.

Introduction

Copper(II) 2-hydroxy-4-methylbenzoate, also known as copper(II) 4-methylsalicylate, is a coordination complex formed between a copper(II) ion and two 2-hydroxy-4-methylbenzoate ligands. The physicochemical properties of such metal complexes, particularly their solubility in organic solvents, are crucial for a wide range of applications, including catalysis, material science, and as potential therapeutic agents. Understanding and quantifying solubility is a critical step in process development, formulation, and in vitro/in vivo testing.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for copper(II) 2-hydroxy-4-methylbenzoate in various organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Shake-Flask/Gravimetric | ||

| Ethanol | 25 | Shake-Flask/Gravimetric | ||

| Acetone | 25 | Shake-Flask/Gravimetric | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask/Gravimetric | ||

| Dichloromethane (DCM) | 25 | Shake-Flask/Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask/Gravimetric | ||

| Acetonitrile | 25 | Shake-Flask/Gravimetric |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of a generic copper(II) salicylate complex, which can be adapted for copper(II) 2-hydroxy-4-methylbenzoate, and a robust method for determining its solubility in organic solvents.

Synthesis of Copper(II) 2-Hydroxy-4-Methylbenzoate (General Protocol)

This protocol is based on common precipitation/reflux methods for synthesizing copper(II) carboxylate complexes.

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

2-Hydroxy-4-methylbenzoic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Ligand: Dissolve 2 equivalents of 2-hydroxy-4-methylbenzoic acid in a suitable volume of ethanol in a round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.

-

Dissolution of Copper Salt: In a separate beaker, dissolve 1 equivalent of copper(II) acetate monohydrate in a minimal amount of deionized water. Gentle heating may be applied to facilitate dissolution.

-

Reaction: Slowly add the aqueous solution of copper(II) acetate to the ethanolic solution of the ligand with continuous stirring. A precipitate should begin to form.

-

Reflux: Attach a condenser to the round-bottom flask and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

-

Characterization: The final product should be characterized by techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.

Determination of Solubility (Shake-Flask Method with Gravimetric Analysis)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5]

Materials:

-

Synthesized and purified copper(II) 2-hydroxy-4-methylbenzoate

-

Selected organic solvents (e.g., ethanol, acetone, etc.)

-

Screw-cap vials or flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of copper(II) 2-hydroxy-4-methylbenzoate to a screw-cap vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator or rotary evaporator.

-

Gravimetric Analysis: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[6][7]

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Weight of vial with dried solute - Weight of empty vial) / Volume of filtrate collected (L)

To express the solubility in mol/L, divide the result by the molar mass of copper(II) 2-hydroxy-4-methylbenzoate.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of copper(II) 2-hydroxy-4-methylbenzoate.

Caption: Synthesis workflow for copper(II) 2-hydroxy-4-methylbenzoate.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

This guide provides a foundational understanding of the solubility of copper(II) 2-hydroxy-4-methylbenzoate in organic solvents. While specific quantitative data remains to be published, the detailed experimental protocols for synthesis and solubility determination offered herein provide researchers with the necessary tools to generate this critical data. The provided templates and workflows are designed to facilitate systematic and reproducible research in the study of this and other related metal-organic complexes.

References

Potential Preliminary Biological Activity of Copper (II) 2-Hydroxy-4-methylbenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper complexes have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. The biological properties of these complexes are intricately linked to the nature of the organic ligands coordinated to the copper center. Substituted hydroxybenzoic acids, such as 2-hydroxy-4-methylbenzoic acid, represent a class of ligands that can form stable complexes with copper, potentially yielding compounds with significant biological activity. The presence of both a carboxylate and a hydroxyl group allows for chelation, which can enhance the lipophilicity and bioavailability of the copper ion, facilitating its interaction with biological targets. This technical guide provides a comprehensive overview of the potential preliminary biological activity of copper (II) 2-hydroxy-4-methylbenzoate, drawing insights from published research on structurally related copper complexes. While direct experimental data on this specific compound is not currently available in the public domain, this document aims to serve as a predictive resource to guide future research endeavors.

Synthesis of Copper (II) 2-Hydroxy-4-methylbenzoate

The synthesis of copper (II) 2-hydroxy-4-methylbenzoate can be conceptually approached through a straightforward reaction between a copper (II) salt and 2-hydroxy-4-methylbenzoic acid. A generalized protocol is outlined below.

Experimental Protocol: Synthesis

-

Dissolution of Ligand: Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Base: Add a stoichiometric amount of a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate coordination to the copper ion.

-

Addition of Copper Salt: Slowly add an aqueous or ethanolic solution of a copper (II) salt (e.g., copper (II) chloride, copper (II) sulfate, or copper (II) acetate) to the ligand solution with constant stirring.

-

Complex Formation: The formation of the copper (II) 2-hydroxy-4-methylbenzoate complex is typically indicated by a color change and the precipitation of a solid.

-

Isolation and Purification: The resulting precipitate can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

Predicted Biological Activities

Based on the known biological activities of structurally similar copper carboxylate and hydroxybenzoate complexes, copper (II) 2-hydroxy-4-methylbenzoate is anticipated to exhibit antimicrobial and cytotoxic properties.

Antimicrobial Activity

Copper complexes are well-documented for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of cellular membranes, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS) that induce oxidative stress. The lipophilicity of the complex, influenced by the organic ligand, plays a crucial role in its ability to penetrate microbial cell walls.

Table 1: Antimicrobial Activity of Related Copper Complexes

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

| Copper (II) complex with 4-aminobenzoic acid | E. coli | 100 | [1] |

| S. aureus | 250 | [1] | |

| Copper (II) complex with a Schiff base of 2-hydroxy-4-methoxybenzaldehyde | E. coli | - | [2] |

| S. aureus | - | [2] | |

| C. albicans | - | [2] |

Note: Specific MIC values for the Schiff base complex were not provided in the abstract, but the complex showed better activity than the free ligand.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

-

Serial Dilution: Prepare serial twofold dilutions of the copper complex in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.

Cytotoxic Activity

Numerous copper complexes have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis through the generation of ROS, interaction with DNA leading to its cleavage, and the inhibition of key cellular enzymes like topoisomerase and proteasome. The presence of the planar aromatic ring of the 2-hydroxy-4-methylbenzoate ligand could facilitate intercalation with DNA.

Table 2: Cytotoxic Activity of Related Copper Complexes

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

| [Cu₂(phenylacetate)₄] | A2780cis (cisplatin-resistant ovarian carcinoma) | Moderately active | [3] |

| MRC-5 (nontumoral lung) | Less toxic than cisplatin | [3] | |

| [Cu₂(3-(4-hydroxyphenyl)propanoate)₄(H₂O)₂] | A2780cis | Moderately active | [3] |

| MRC-5 | Less toxic than cisplatin | [3] | |

| Copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea | SW480, SW620 (colon cancer) | 3.3 - 17.8 | [4] |

| PC3 (prostate cancer) | [4] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the copper complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is lacking, the existing literature on analogous copper complexes strongly suggests that copper (II) 2-hydroxy-4-methylbenzoate holds promise as a potential antimicrobial and cytotoxic agent. The synthesis of this compound is expected to be straightforward, and its biological activities can be systematically evaluated using standard in vitro assays.

Future research should focus on the synthesis and thorough characterization of copper (II) 2-hydroxy-4-methylbenzoate. Subsequent in-depth biological evaluations, including the determination of its antimicrobial spectrum and cytotoxic selectivity against a panel of cancer and non-cancerous cell lines, are warranted. Further mechanistic studies to elucidate its mode of action, such as its interaction with DNA and its ability to generate reactive oxygen species, would provide valuable insights into its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes [mdpi.com]

- 4. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Properties of Copper-Hesperetin Complexes

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Physicochemical and Biological Properties of Copper-Hesperetin Complexes

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of copper complexes derived from the flavonoid hesperetin. While the specified molecular formula C₁₆H₁₄CuO₆ suggests a 1:1 complex of copper and neutral hesperetin (C₁₆H₁₄O₆), the preponderance of scientific literature focuses on a well-characterized 1:2 metal-to-ligand complex. This document will primarily detail the properties of this more extensively studied [Cu(hesperetin)₂(H₂O)₂] complex, as it represents the most scientifically validated copper-hesperetin entity. This guide synthesizes key data on its physicochemical properties, offers detailed experimental protocols for its synthesis and analysis, and explores its significant biological activities, including its anticancer and anti-inflammatory effects. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: Hesperetin and its Copper Complexes

Hesperetin (C₁₆H₁₄O₆) is a flavanone, a class of flavonoids abundantly found in citrus fruits.[1] It is the aglycone of hesperidin and is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The structure of hesperetin, featuring a 5-hydroxy and a 4-carbonyl group, provides an ideal site for metal chelation. The formation of metal complexes with flavonoids can significantly enhance their therapeutic properties, including increased cytotoxic and antioxidant activities compared to the free ligand.[2][3]

The most consistently synthesized and characterized copper-hesperetin complex is a 1:2 species, where two deprotonated hesperetin ligands coordinate to a central copper(II) ion, typically with two water molecules completing the coordination sphere, yielding a general formula of [Cu(C₁₆H₁₃O₆)₂(H₂O)₂].[2][3] Spectroscopic evidence confirms that the chelation occurs through the oxygen atoms of the 5-hydroxyl and 4-carbonyl groups of the hesperetin molecule.[3]

Physicochemical and Spectroscopic Properties

The coordination of copper(II) to hesperetin results in notable changes in its spectral and thermal properties. These changes provide evidence of complex formation and offer insights into the coordination environment of the metal ion.